molecular formula C19H16ClNO4 B2402947 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 879565-87-4

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No. B2402947
CAS RN: 879565-87-4
M. Wt: 357.79
InChI Key: FIPVXYNLEZGBSS-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide, also known as GW501516, is a synthetic drug that has been widely studied for its potential use in treating various diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and glucose homeostasis.

Scientific Research Applications

Drug Development

This compound has been studied as a potential oral drug candidate . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Anti-acetylcholinesterase Activity

The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a potential drug candidate for treating neurodegenerative disorders .

Stability Analysis

A UV spectrophotometric method was developed to verify the predicted properties and determine the stability of the proposed compound in the presence of various stressors . The compound remained stable under various photolytic and pH stress conditions . However, it exhibited degradation under oxidative and thermal stress .

Solubility and Permeability

The computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) . The logS versus pH and logD versus pH plots indicated that the compound migrated to the hydrophilic compartment on increasing pH .

Lipophilicity and Ionization Constant

The predicted logP and pKa values were very close to the measured values . These properties are important for understanding the compound’s behavior in biological systems .

High Performance Liquid Chromatography

A simple high-performance liquid chromatographic method has been developed for the determination of this novel drug candidate . This method can be used for quality control and pharmacokinetic studies .

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-16-4-2-3-14(11-16)21-19(22)18-10-9-17(25-18)12-24-15-7-5-13(20)6-8-15/h2-11H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPVXYNLEZGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide

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